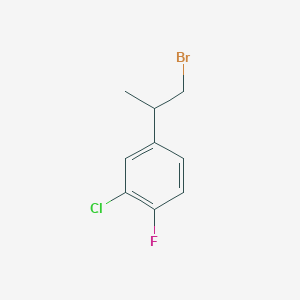![molecular formula C16H22O2 B13593718 Tert-butyl pentacyclo[6.3.0.02,6.03,10.05,9]undecane-4-carboxylate](/img/structure/B13593718.png)
Tert-butyl pentacyclo[6.3.0.02,6.03,10.05,9]undecane-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl pentacyclo[63002,603,1005,9]undecane-4-carboxylate is a complex organic compound characterized by its unique pentacyclic structure This compound is part of the trishomocubane family, known for its rigid and highly strained molecular framework
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl pentacyclo[6.3.0.02,6.03,10.05,9]undecane-4-carboxylate typically involves the rearrangement of Cookson’s diketone. This process includes the use of chlorosulfonic acid in chloroform, followed by acidic hydrolysis to yield the desired compound . The reaction conditions are carefully controlled to ensure the correct stereochemistry and high yield of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl pentacyclo[6.3.0.02,6.03,10.05,9]undecane-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions result in the formation of new esters or amides.
Wissenschaftliche Forschungsanwendungen
Tert-butyl pentacyclo[6.3.0.02,6.03,10.05,9]undecane-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules due to its rigid structure.
Biology: Investigated for its potential as a molecular probe or drug candidate.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers with unique mechanical properties.
Wirkmechanismus
The mechanism of action of tert-butyl pentacyclo[6.3.0.02,6.03,10.05,9]undecane-4-carboxylate involves its interaction with specific molecular targets. The rigid structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pentacyclo[6.3.0.02,6.03,10.05,9]undecan-4-one: A closely related compound with a ketone group instead of the ester.
Trishomocubane derivatives: Other derivatives with different functional groups attached to the pentacyclic core.
Uniqueness
Tert-butyl pentacyclo[6.3.0.02,6.03,10.05,9]undecane-4-carboxylate is unique due to the presence of the tert-butyl ester group, which enhances its chemical reactivity and potential applications. Its rigid structure also makes it a valuable scaffold for designing new molecules with specific properties.
Eigenschaften
Molekularformel |
C16H22O2 |
|---|---|
Molekulargewicht |
246.34 g/mol |
IUPAC-Name |
tert-butyl pentacyclo[6.3.0.02,6.03,10.05,9]undecane-4-carboxylate |
InChI |
InChI=1S/C16H22O2/c1-16(2,3)18-15(17)14-12-8-4-6-7-5-9(10(6)12)13(14)11(7)8/h6-14H,4-5H2,1-3H3 |
InChI-Schlüssel |
MYFRZFAVAZILOM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)C1C2C3CC4C2C5C1C3C4C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{3-Oxa-9-azaspiro[5.5]undecan-8-yl}methanolhydrochloride](/img/structure/B13593635.png)
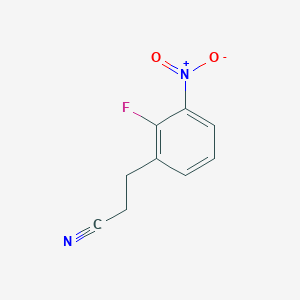
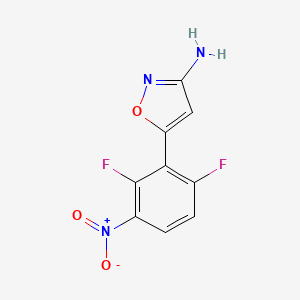
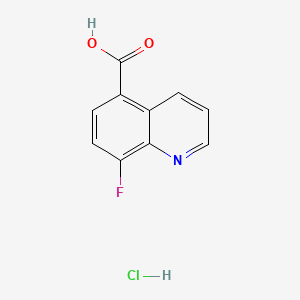
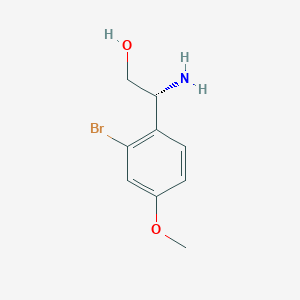


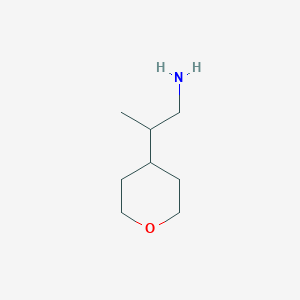

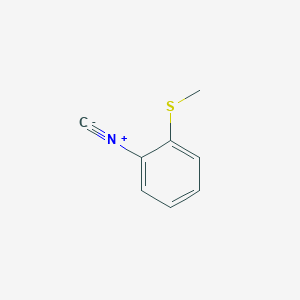
![1-[2-Chloro-4-(difluoromethyl)phenyl]methanaminehydrochloride](/img/structure/B13593702.png)

